1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride
Overview
Description
- IUPAC Name : (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethan-1-amine hydrochloride .
Synthesis Analysis
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Functionalization of Preformed Pyrrolidine Rings
Molecular Structure Analysis
The molecular structure of 4-EMC consists of a pyrrolidine ring, an ethoxy group, a methyl group, and a phenyl group. The stereochemistry of the carbons within the pyrrolidine ring plays a crucial role in its biological activity .
Scientific Research Applications
Antidepressant Activity : A study by (Yardley et al., 1990) investigated a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their potential antidepressant activity. The study found that certain analogues, including ones similar to the chemical structure of "1-(2-Ethoxy-4-methylphenyl)ethylamine hydrochloride," exhibited antidepressant properties in rodent models.
Synthesis and Analgesic Activity : Takahashi et al. (1983) conducted a study on asymmetric alpha-substituted phenethylamines, including compounds structurally related to "this compound." The research, found in (Takahashi et al., 1983), highlighted the synthesis and potential analgesic activity of these compounds.
Molecular Structure Studies : Research by (Datta et al., 1994) focused on the structural investigation of a compound similar to "this compound," providing insights into its molecular configuration and potential applications in medicinal chemistry.
Ligand Synthesis and Activity : Nakazato et al. (1999) synthesized a range of 1-alkyl-2-phenylethylamine derivatives, as documented in (Nakazato et al., 1999). These compounds, which include structures similar to "this compound," demonstrated potential as ligands with selective affinity in biochemical assays.
- These studies collectively demonstrate the diverse applications of "this compound" and its derivatives in fields like antidepressant research, analgesic activity, molecular structure analysis, ligand synthesis, and enzymatic reactions.
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-13-11-7-8(2)5-6-10(11)9(3)12;/h5-7,9H,4,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUGTMZTMBEZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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